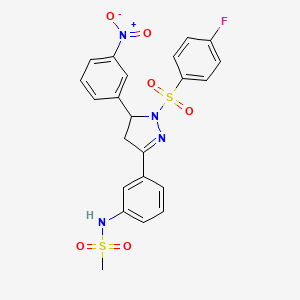
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H19FN4O6S2 and its molecular weight is 518.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfone groups
Mode of Action
Based on its structural components, it can be hypothesized that the compound may interact with its targets through the sulfone group . The fluorophenyl and nitrophenyl groups could potentially enhance the compound’s binding affinity or selectivity.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds containing sulfone, fluorophenyl, and nitrophenyl groups have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular metabolism .
Pharmacokinetics
Its solubility in methanol suggests it might be well-absorbed in the body. The presence of the sulfone group could influence its metabolic stability, potentially leading to a longer half-life. The impact of these properties on the compound’s bioavailability remains to be determined.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability under various storage conditions needs to be evaluated . Additionally, the compound’s interaction with other molecules in the biological system could potentially affect its efficacy.
生物活性
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features include a benzenesulfonyl group, a pyrazole ring, and various substituents that suggest possible biological activity. This article explores its biological properties, including enzyme inhibition, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C22H19FN4O6S2, with a molecular weight of 518.53 g/mol. The compound exhibits a high purity level, typically around 95%.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity, particularly as an inhibitor of specific enzymes involved in inflammatory processes. The following subsections detail its mechanisms of action and potential therapeutic applications.
Enzyme Inhibition
One of the primary areas of interest for this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed moderate inhibitory activity against COX-2, suggesting its potential use in anti-inflammatory therapies.
Anti-inflammatory Properties
The structural components of the compound suggest that it may also have broader anti-inflammatory properties. Compounds with similar structures often demonstrate efficacy in reducing inflammation through various pathways. For instance, studies have indicated that derivatives of pyrazole compounds can modulate inflammatory responses and exhibit antioxidant activities .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
-
Study on COX-2 Inhibition :
- Objective : Evaluate the inhibitory effect on COX-2.
- Findings : Moderate inhibition was observed, warranting further investigation into its therapeutic potential against inflammatory diseases.
- Molecular Docking Studies :
-
Comparative Analysis with Similar Compounds :
- A comparative analysis was conducted with structurally similar compounds to assess differences in biological activity.
- Table 1: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)ethane-1-sulfonamide | Chlorine instead of fluorine | Varies; lower COX-2 inhibition |
| N-(4-nitrophenyl)ethane-1-sulfonamide | Nitro group instead of sulfonyl | Potentially different anti-inflammatory effects |
| N-(4-methoxyphenyl)ethane-1-sulfonamide | Methoxy group instead of sulfonyl | Enhanced solubility; varied activity |
The mechanism by which this compound exerts its effects may involve modulation of signaling pathways associated with inflammation and pain. The presence of the sulfonamide group is particularly noteworthy as it has been linked to enhanced bioactivity in several drug candidates.
属性
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O6S2/c1-34(30,31)25-18-6-2-4-15(12-18)21-14-22(16-5-3-7-19(13-16)27(28)29)26(24-21)35(32,33)20-10-8-17(23)9-11-20/h2-13,22,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAIHZBQYOEEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














